molecular formula C9H12IN3O3 B055576 (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide CAS No. 69618-95-7

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide

Cat. No.: B055576
CAS No.: 69618-95-7
M. Wt: 337.11 g/mol
InChI Key: XDIIVPQFFBICMM-FJXQXJEOSA-N
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Description

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide, also known as this compound, is a useful research compound. Its molecular formula is C9H12IN3O3 and its molecular weight is 337.11 g/mol. The purity is usually 95%.
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Biological Activity

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium iodide (CAS Number: 69618-95-7) is a compound belonging to the class of pyridinium salts. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C9H12IN3O3
  • Molecular Weight : 337.11 g/mol
  • Appearance : White solid
  • Solubility : Soluble in methanol and water

Antimicrobial Properties

Pyridinium salts have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For instance, assays conducted on human cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism.
  • Alteration of membrane permeability : It can disrupt bacterial cell membranes leading to cell lysis.
  • Modulation of enzyme activity : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Anticancer Activity

In another study assessing anticancer potential, human breast cancer cells (MCF-7) were treated with varying concentrations of the compound. Cell viability was measured using an MTT assay after 24 hours. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting a promising anticancer effect.

Data Summary

PropertyValue
Molecular FormulaC9H12IN3O3
Molecular Weight337.11 g/mol
SolubilityMethanol, Water
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
Anticancer IC50 (MCF-7)50 µM

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Animal models should be utilized to assess therapeutic efficacy and safety.
  • Mechanistic studies : Detailed investigations into the molecular pathways affected by the compound could provide insights into its action.
  • Formulation development : Developing suitable formulations for enhanced bioavailability and targeted delivery could facilitate clinical applications.

Properties

IUPAC Name

methyl (7S)-2-methyl-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-7-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.HI/c1-11-4-6-3-7(8(13)15-2)10-9(14)12(6)5-11;/h4-5,7H,3H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIVPQFFBICMM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN2C(=C1)CC(NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CN2C(=C1)C[C@H](NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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